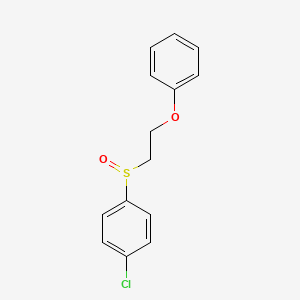

1-(4-Methoxy-3-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(4-Methoxy-3-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone” is a complex organic molecule that contains a quinoline moiety . Quinoline is a nitrogenous heterocyclic compound with the chemical formula C9H7N . It is a colorless hygroscopic liquid with a strong odor . Quinoline derivatives have been used in medicinal chemistry due to their wide range of biological activities .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Quinoline derivatives are known to undergo a variety of chemical reactions .科学的研究の応用

Antimicrobial Activity

Quinoline derivatives, including 1-(4-Methoxy-3-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone, have been explored for their antimicrobial potential . Compounds 1a and 1b demonstrated good activity against microbial pathogens.

N-Heterocycle Research

The recent decade has witnessed increased interest in N-heterocycles due to their versatility in various fields. Researchers have synthesized novel heterocycles, including quinoline-based pyrazoles, using innovative strategies. These molecules were then screened for efficacy against standard drugs in the market .

Biological Activity and Drug Development

Quinoline derivatives have a rich history in drug discovery. Notable examples include chloroquine, which was first isolated in 1934, and other naturally occurring alkaloids. Researchers explore the bioactivity of quinolinyl-pyrazole heterocycles, comparing them to existing drugs. This investigation aims to identify less toxic and more potent compounds for treating health threats .

Fluorescent Properties

While not directly related to biological applications, the study of crystal structures and fluorescence spectra of similar compounds can provide insights into their photophysical properties. For instance, investigations of different polymorphs may reveal unique fluorescence behavior .

Kinase Inhibition and Cancer Research

In a kinase library containing 371 kinases, 1-(4-Methoxy-3-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone (BLU-667) exhibited high selectivity against RET (rearranged during transfection) kinases. It specifically inhibited RET signaling in cancer cells with RET mutations, making it a promising candidate for targeted cancer therapy .

Chemical Synthesis Strategies

Researchers have developed synthetic methods for preparing quinoline allied pyrazoles, including ultrasonic-assisted approaches. These strategies contribute to the efficient synthesis of diverse heterocyclic compounds .

作用機序

Mode of Action

Without specific knowledge of the compound’s primary target, it’s challenging to describe its mode of action. Based on its structural features, it’s plausible that it could interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s conformation and, consequently, its interaction with its targets. Specific information about how environmental factors influence the action of this compound is currently unavailable .

特性

IUPAC Name |

1-[4-methoxy-3-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O2/c1-11-8-16(15-6-5-14(20(21,22)23)10-17(15)24-11)25-18-9-13(12(2)26)4-7-19(18)27-3/h4-10H,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQPVMZRQDANJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=C(C=CC(=C3)C(=O)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxy-3-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2748727.png)

![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2748734.png)

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-9-methylpurine](/img/structure/B2748739.png)

![tert-Butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2748740.png)

![5-Phenyl-7-(4-prop-2-ynyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2748746.png)

![2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2748747.png)

![N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide](/img/structure/B2748748.png)